molecular formula C8H11ClN2O3S B11814476 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid

5-Chloro-4-(propylamino)pyridine-3-sulfonic acid

Katalognummer: B11814476
Molekulargewicht: 250.70 g/mol
InChI-Schlüssel: SXTSWJPXLSJKSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C8H11ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chloro group, a propylamino group, and a sulfonic acid group attached to the pyridine ring. These functional groups confer specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring.

    Amination: Substitution of a hydrogen atom with a propylamino group at the 4-position.

    Sulfonation: Introduction of the sulfonic acid group at the 3-position.

These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(propylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
  • 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
  • 5-Chloro-4-(butylamino)pyridine-3-sulfonic acid

Uniqueness

5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H11ClN2O3S

Molekulargewicht

250.70 g/mol

IUPAC-Name

5-chloro-4-(propylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H11ClN2O3S/c1-2-3-11-8-6(9)4-10-5-7(8)15(12,13)14/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13,14)

InChI-Schlüssel

SXTSWJPXLSJKSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C=NC=C1S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.